delta(9)-Tetrahydrocannabinolic acid
Overview
Description
Delta-9-tetrahydrocannabinol (Δ9-THC), also known as Delta-9-THC, is a fascinating compound that has captured the attention of scientists, medical professionals, and cannabis enthusiasts alike . It’s the primary psychoactive component in the cannabis plant, meaning it’s the substance that produces the ‘high’ or euphoric feeling associated with cannabis use .
Synthesis Analysis
The synthesis of Δ9-THC involves the conversion of cannabidiol (CBD) into Δ9-THC using a solvent, acid, and heat . This process may create harmful by-products that are not well-characterized .Molecular Structure Analysis
Δ9-THC has a specific molecular structure that allows it to interact with the endocannabinoid system in the brain, particularly the CB1 receptors .Chemical Reactions Analysis
The chemical reactions involving Δ9-THC primarily occur in the endocannabinoid system, where it binds to the CB1 receptors in the brain . This interaction triggers a release of neurotransmitters, which are chemicals that relay messages between nerve cells .Scientific Research Applications
Pain Treatment
Delta(9)-tetrahydrocannabinolic acid (THCA) has been researched for its potential in treating pain. A study by Lazzari et al. (2010) developed a stable aqueous THCA formulation and tested it on animal models of pain. The study found significant antinociceptive activity, indicating potential use in pain management (Lazzari et al., 2010).
Forensic Applications
Raikos et al. (2014) examined the presence of THCA in blood and plasma for forensic applications. The detection of THCA can differentiate between the intake of prescribed THC medication and cannabis products, useful in cases like driving under the influence (Raikos et al., 2014).
Multiple Sclerosis Treatment
Syed et al. (2014) discussed the use of THCA in treating moderate to severe spasticity due to multiple sclerosis. The study highlights the efficacy of THCA in reducing spasticity severity, contributing to symptom improvement in patients (Syed et al., 2014).
Brain Function and Psychopathology
Bhattacharyya et al. (2010) investigated the effects of THCA on human brain function and its potential to counteract the psychotic symptoms induced by Delta-9-tetrahydrocannabinol. This research implies a therapeutic role in mental health disorders (Bhattacharyya et al., 2010).
Gut Metabolism in Mice
Oza et al. (2019) studied the impact of THCA on gut metabolite profiles in mice. The research suggests that THCA administration alters host metabolism, potentially contributing to health benefits (Oza et al., 2019).
Chronic Pain Mechanisms
De Vries et al. (2014) explored the mechanistic considerations of THCA in chronic pain management. Understanding the underlying pain mechanisms helps in evaluating THCA's therapeutic potential for chronic pain (De Vries et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h11-12,15-16,23H,5-10H2,1-4H3,(H,24,25)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCONUSSAWGCZMV-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178701 | |
Record name | Tetrahydrocannabinolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
delta9-Tetrahydrocannabinolic acid | |
CAS RN |
23978-85-0 | |
Record name | Δ9-Tetrahydrocannabinolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23978-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta(9)-Tetrahydrocannabinolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrocannabinolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .DELTA.9-TETRAHYDROCANNABINOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ6CZV0K5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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